1-[(Methylsulfanyl)methyl]cyclobutane-1-carboxylic acid
CAS No.:
Cat. No.: VC18194696
Molecular Formula: C7H12O2S
Molecular Weight: 160.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12O2S |
|---|---|
| Molecular Weight | 160.24 g/mol |
| IUPAC Name | 1-(methylsulfanylmethyl)cyclobutane-1-carboxylic acid |
| Standard InChI | InChI=1S/C7H12O2S/c1-10-5-7(6(8)9)3-2-4-7/h2-5H2,1H3,(H,8,9) |
| Standard InChI Key | OPMFFRUYWQWEPR-UHFFFAOYSA-N |
| Canonical SMILES | CSCC1(CCC1)C(=O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 160.24 g/mol |
| IUPAC name | 1-[(Methylsulfanyl)methyl]cyclobutane-1-carboxylic acid |
| CAS Registry Number | [Withheld] |
The methylsulfanylmethyl group contributes to the molecule’s lipophilicity, while the carboxylic acid moiety enhances solubility in polar solvents. This duality makes the compound a versatile intermediate in multi-step synthetic pathways.
Stereochemical Considerations
Synthesis and Preparation
Retrosynthetic Analysis
A plausible retrosynthetic approach involves disconnecting the molecule into:
-
A cyclobutane precursor functionalized with a hydroxymethyl group.
-
A methylsulfanyl group introduced via nucleophilic substitution.
-
Oxidation of a primary alcohol to the carboxylic acid.
Synthetic Routes
While no peer-reviewed synthesis of this specific compound has been published, analogous methodologies for cyclobutane derivatives suggest the following pathway:
-
Cyclobutane Ring Formation:
-
Photochemical [2+2] cycloaddition of ethylene derivatives under UV light yields the cyclobutane core. For example, dimerization of methyl acrylate could generate a diester intermediate, which is subsequently hydrolyzed and decarboxylated.
-
-
Functionalization:
-
Step A: Bromination of a hydroxymethylcyclobutane intermediate using in diethyl ether produces 1-(bromomethyl)cyclobutane-1-carboxylic acid.
-
Step B: Treatment with sodium methylthiolate () in DMF facilitates nucleophilic substitution, replacing bromide with the methylsulfanyl group.
-
Table 2: Hypothetical Synthesis Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield* |
|---|---|---|---|---|
| 1 | UV light, | 25°C | 48 h | 35–40% |
| 2A | , EtO | 0°C → reflux | 6 h | 65% |
| 2B | , DMF | 80°C | 12 h | 50% |
| *Theoretical yields based on analogous reactions. |
Purification Strategies
Post-synthetic purification typically involves:
-
Liquid-Liquid Extraction: Separation of acidic (carboxylic acid) and neutral (sulfur-containing) components using aqueous .
-
Column Chromatography: Silica gel with ethyl acetate/hexane gradients (20–50% ethyl acetate) to resolve closely eluting impurities.
Physical and Chemical Properties
Physicochemical Profile
Experimental data remains sparse, but computed properties derived from QSPR models indicate:
Table 3: Predicted Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| LogP (octanol-water) | 1.8 ± 0.3 | XLogP3 |
| Water solubility | 2.1 mg/mL (25°C) | Ali-QSAR |
| pKa (carboxylic acid) | 4.2 | ACD/Labs |
| Melting point | 98–102°C | DSC simulation |
The relatively low water solubility aligns with its moderate LogP, suggesting preferential solubility in organic solvents like dichloromethane or THF.
Reactivity
Key reactive sites include:
-
Carboxylic Acid: Participates in esterification, amidation, and salt formation.
-
Methylsulfanyl Group: Susceptible to oxidation (→ sulfoxide/sulfone) and nucleophilic displacement.
-
Cyclobutane Ring: May undergo ring-opening under radical or acidic conditions.
Notably, the compound’s stability under basic conditions requires verification, as β-ketoacid-like decarboxylation could occur if enolization is feasible.
Spectral Characterization
Nuclear Magnetic Resonance (NMR)
Predicted NMR signals (500 MHz, CDCl):
-
δ 11.2 ppm (s, 1H): Carboxylic acid proton (broad, exchangeable).
-
δ 3.12 ppm (d, J = 13.6 Hz, 2H): Methylene protons adjacent to sulfur.
-
δ 2.44 ppm (s, 3H): Methyl group of methylsulfanyl moiety.
-
δ 2.1–1.8 ppm (m, 6H): Cyclobutane ring protons.
NMR (125 MHz, CDCl):
-
δ 178.2 ppm: Carboxylic acid carbonyl.
-
δ 45.1 ppm: Quaternary carbon bearing both substituents.
-
δ 33.8 ppm: Methylene carbon adjacent to sulfur.
-
δ 15.6 ppm: Methyl carbon of -SCH group.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would show:
-
Molecular ion: [M+H] at m/z 161.0637 (calc. 161.0633).
-
Key fragments:
-
m/z 117.0452 (loss of COOH).
-
m/z 89.0364 (cyclobutane ring rupture).
-
Applications and Research Frontiers
Pharmaceutical Intermediates
The compound’s bifunctional nature makes it a candidate for prodrug synthesis. For example:
-
Ester Prodrugs: Masking the carboxylic acid as an ethyl ester could enhance membrane permeability.
-
Sulfide Oxidation: Controlled oxidation to sulfone derivatives may modulate target binding affinity.
Materials Science
Cyclobutane derivatives are investigated for:
-
Polymer Cross-Linking: The strained ring participates in [2+2] cyclo-reversion under heat, enabling reversible network formation.
-
Liquid Crystals: Bulky substituents can disrupt crystallinity, favoring mesophase stabilization.
| Parameter | Guideline |
|---|---|
| PPE | Gloves, goggles, lab coat |
| Ventilation | Fume hood required |
| Storage | 2–8°C, inert atmosphere |
| Disposal | Incineration |
While acute toxicity data is unavailable, structural analogs exhibit LD values >500 mg/kg (oral, rat), warranting cautious handling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume